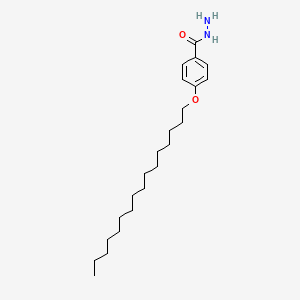

4-(Hexadecyloxy)benzohydrazide

Description

Properties

CAS No. |

334871-71-5 |

|---|---|

Molecular Formula |

C23H40N2O2 |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

4-hexadecoxybenzohydrazide |

InChI |

InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-22-18-16-21(17-19-22)23(26)25-24/h16-19H,2-15,20,24H2,1H3,(H,25,26) |

InChI Key |

DXQVCEUJDQZXHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hexadecyloxy Benzohydrazide and Structural Analogues

Precursor Synthesis through Alkylation and Esterification Reactions

The initial step in the synthesis of 4-(hexadecyloxy)benzohydrazide involves the preparation of a key precursor, typically an ester of 4-hydroxybenzoic acid. This is achieved through two primary reaction types: alkylation and esterification.

Alkylation is employed to introduce the long hexadecyloxy chain onto the 4-hydroxybenzoic acid backbone. In a common approach, a 4-hydroxybenzoate (B8730719) ester, such as methyl or ethyl 4-hydroxybenzoate, is reacted with a hexadecyl halide (e.g., 1-bromohexadecane (B154569) or 1-iodohexadecane). This reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism. The reaction is typically carried out in a suitable organic solvent like acetone (B3395972) or dimethylformamide (DMF) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkyl halide. The choice of base and solvent can significantly impact the reaction rate and yield, with Cs₂CO₃ in DMF often providing faster reactions, especially when assisted by microwave irradiation.

Esterification of 4-hydroxybenzoic acid is another critical step, often preceding the alkylation. Fischer esterification, reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid), is a well-established method. nih.govtcichemicals.com This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. tcichemicals.com Alternatively, alkylation of the carboxylic acid can be achieved using various alkylating agents. tcichemicals.com

The resulting ester, for instance, ethyl 4-(hexadecyloxy)benzoate, serves as the direct precursor for the formation of the benzohydrazide (B10538) core.

Benzohydrazide Core Formation via Condensation Reactions

The central benzohydrazide moiety is formed through a condensation reaction between the precursor ester and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). chemmethod.comamazonaws.compharmainfo.in This reaction, known as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., ethoxy group from ethyl 4-(hexadecyloxy)benzoate) and the formation of the hydrazide.

The reaction is commonly carried out by refluxing the ester with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695). chemmethod.compharmainfo.in In some procedures, the reaction can be accelerated using microwave irradiation, significantly reducing the reaction time. chemmethod.comamazonaws.com The resulting this compound is typically a solid that can be purified by recrystallization from a suitable solvent, such as methanol or ethanol. chemmethod.comamazonaws.com

Derivatization Strategies for Substituted Benzohydrazides

The versatility of the benzohydrazide scaffold allows for a wide range of derivatization strategies to synthesize structural analogues with diverse functionalities. derpharmachemica.comthepharmajournal.com These modifications can be made to various parts of the molecule.

A primary method for derivatization is the reaction of the hydrazide group with aldehydes or ketones to form hydrazones . pharmainfo.inderpharmachemica.com This condensation reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and results in the formation of a C=N bond. pharmainfo.in This approach is widely used to introduce a variety of substituted aryl or heteroaryl groups onto the benzohydrazide core. derpharmachemica.com

Further modifications can be made to the aromatic rings. For instance, substituents can be introduced onto the phenyl ring of the benzohydrazide before or after the formation of the hydrazone. Additionally, the terminal amino group of the hydrazide can be a site for further reactions. For example, it can undergo acylation or be used in cyclization reactions to form various heterocyclic systems like 1,3,4-oxadiazoles. rsc.org The synthesis of N'-substituted-4-hydroxybenzohydrazides can be achieved by reacting 4-hydroxybenzohydrazide with various aromatic aldehydes. mdpi.com

| Starting Material | Reagent | Product |

| 4-Hydroxybenzoic acid | Hexadecyl bromide, K₂CO₃ | 4-(Hexadecyloxy)benzoic acid |

| 4-(Hexadecyloxy)benzoic acid | Ethanol, H₂SO₄ | Ethyl 4-(hexadecyloxy)benzoate |

| Ethyl 4-(hexadecyloxy)benzoate | Hydrazine hydrate | This compound |

| This compound | Substituted aldehyde | N'-Substituted-4-(hexadecyloxy)benzohydrazide (Hydrazone) |

| 4-Hydroxybenzohydrazide | Aromatic aldehyde | N'-Substituted-4-hydroxybenzohydrazide |

Exploration of Eco-Friendly Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthesis protocols for benzohydrazides and their derivatives. These methods aim to reduce the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency.

One of the most promising green chemistry approaches is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. chemmethod.comamazonaws.comrsc.org This technique has been successfully applied to both the esterification and hydrazinolysis steps in the synthesis of benzohydrazides. chemmethod.comamazonaws.com

The use of eco-friendly solvents is another key aspect of green synthesis. Solvents like polyethylene (B3416737) glycol (PEG-400) and even water have been explored as greener alternatives to traditional volatile organic solvents. chemmethod.com For example, the synthesis of Schiff bases from benzohydrazides has been successfully carried out in PEG-400 at room temperature. In some cases, solvent-free reactions, where the reactants are simply mixed and heated, have also been developed, further reducing the environmental impact. umsha.ac.ir

Catalyst-free conditions are also being investigated to simplify reaction procedures and avoid the use of potentially toxic catalysts. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, also contributes to a more sustainable process by reducing waste and saving time and resources.

| Conventional Method | Eco-Friendly Alternative | Advantages |

| Refluxing in organic solvents | Microwave irradiation | Faster reaction times, higher yields chemmethod.comamazonaws.comrsc.org |

| Volatile organic solvents (e.g., DMF, Acetone) | PEG-400, Water | Reduced environmental impact, safer handling chemmethod.com |

| Use of acid/base catalysts | Catalyst-free conditions | Simplified work-up, avoids toxic catalysts |

| Multi-step synthesis with isolation | One-pot synthesis | Reduced waste, time and resource efficient |

Advanced Spectroscopic and Crystallographic Characterization of 4 Hexadecyloxy Benzohydrazide Systems

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in 4-(Hexadecyloxy)benzohydrazide. The spectra are characterized by absorption bands corresponding to specific molecular vibrations. umsha.ac.ir

The FTIR spectrum of benzohydrazide (B10538) derivatives typically displays several characteristic peaks. derpharmachemica.comresearchgate.net For this compound, the key expected vibrational bands include:

N-H Stretching: Sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the terminal -NH₂ group and the N-H stretching of the secondary amide are expected in the region of 3200–3450 cm⁻¹. derpharmachemica.comscispace.com

C-H Stretching: Intense bands between 2850 cm⁻¹ and 2960 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the long hexadecyl chain. amazonaws.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. derpharmachemica.com

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the hydrazide moiety, is anticipated in the range of 1630–1680 cm⁻¹. scispace.comnih.gov

N-H Bending (Amide II): The bending vibration of the N-H bond is expected to appear around 1580-1620 cm⁻¹.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage (Ar-O-CH₂) are expected to produce strong bands in the 1240-1260 cm⁻¹ and 1020-1100 cm⁻¹ regions, respectively. amazonaws.com

Raman spectroscopy, which relies on changes in polarizability, provides complementary information and is particularly sensitive to non-polar bonds. hmdb.ca Therefore, the C-C backbone of the aliphatic chain and the aromatic ring vibrations would be prominent in the Raman spectrum.

Table 1: Expected FTIR Peaks for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | -NH-NH₂ | 3200 - 3450 | derpharmachemica.comscispace.com |

| Aliphatic C-H Stretching | -CH₂, -CH₃ | 2850 - 2960 | amazonaws.com |

| C=O Stretching (Amide I) | -C(=O)NH- | 1630 - 1680 | scispace.comnih.gov |

| N-H Bending (Amide II) | -NH-NH₂ | 1580 - 1620 | |

| Aromatic C=C Stretching | Benzene (B151609) Ring | 1500 - 1600 | amazonaws.com |

| Asymmetric C-O-C Stretching | Ar-O-CH₂ | 1240 - 1260 | amazonaws.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom. umsha.ac.irresearchgate.net

In the ¹H NMR spectrum , the following signals are anticipated:

Aromatic protons on the benzene ring are expected to appear as two distinct doublets in the range of δ 6.8-8.0 ppm, characteristic of a 1,4-disubstituted pattern. researchgate.net

The labile protons of the -NH- and -NH₂ groups would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The amide (-CO-NH-) proton is typically found further downfield (δ ~9.0-11.0 ppm), while the -NH₂ protons are more upfield.

The two protons of the methylene group attached to the ether oxygen (-O-CH₂-) are expected to resonate as a triplet around δ 4.0 ppm. amazonaws.com

The extensive methylene groups of the hexadecyl chain, -(CH₂)₁₄-, would produce a large, complex multiplet in the upfield region, typically around δ 1.2-1.8 ppm. amazonaws.com

The terminal methyl group (-CH₃) of the alkyl chain is expected to appear as a triplet at approximately δ 0.9 ppm. amazonaws.com

In the ¹³C NMR spectrum , distinct signals for each carbon atom are expected:

The carbonyl carbon (-C=O) of the hydrazide group is anticipated to appear significantly downfield, typically in the range of δ 160-170 ppm. amazonaws.com

The aromatic carbons would resonate between δ 110-165 ppm. The carbon atom attached to the ether oxygen (C-O) would be the most downfield among the aromatic signals (around δ 160 ppm), while the carbon attached to the carbonyl group would also be downfield. researchgate.net

The carbon of the methylene group adjacent to the ether oxygen (-O-CH₂-) is expected around δ 68-70 ppm. amazonaws.com

The carbons of the long aliphatic chain would appear in the δ 14-32 ppm range, with the terminal methyl carbon being the most upfield signal (around δ 14 ppm). amazonaws.comresearchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| -C=O | - | ~165 | amazonaws.com |

| Ar-H | 6.8 - 8.0 (2d) | 110 - 165 | researchgate.net |

| -NH-NH₂ | Variable (bs) | - | |

| -O-CH₂- | ~4.0 (t) | ~68 | amazonaws.com |

| -(CH₂)₁₄- | 1.2 - 1.8 (m) | 22 - 32 | amazonaws.com |

| -CH₃ | ~0.9 (t) | ~14 | amazonaws.com |

d = doublet, t = triplet, m = multiplet, bs = broad singlet

Mass Spectrometry (MS, Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. nih.gov The compound has a molecular formula of C₂₃H₄₀N₂O₂ and a molecular weight of 376.58 g/mol .

In Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, the compound is expected to be detected primarily as its protonated molecular ion [M+H]⁺. nih.gov This would result in a prominent peak in the mass spectrum at a mass-to-charge ratio (m/z) of approximately 377.59. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 399.57) or the potassium adduct [M+K]⁺ (m/z ≈ 415.54), may also be observed depending on the purity of the sample and the solvents used. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the unambiguous confirmation of the molecular formula.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence, Fluorescence)

UV-Visible absorption spectroscopy investigates the electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by absorptions arising from the aromatic chromophore. Typically, benzohydrazide derivatives exhibit absorption bands in the UV region. derpharmachemica.com

The spectrum would likely show strong absorptions corresponding to π → π* transitions of the benzene ring and the C=O group, and a weaker n → π* transition associated with the lone pair electrons on the oxygen and nitrogen atoms of the hydrazide moiety. doi.org The presence of the electron-donating hexadecyloxy group may cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzohydrazide. srce.hr

Many aroylhydrazone derivatives, which are synthesized from benzohydrazides, are known to be fluorescent. doi.orgresearchgate.net Therefore, this compound itself may exhibit photoluminescence upon excitation at its absorption wavelength. The emission properties, including the quantum yield and lifetime, would be influenced by the molecular structure and the surrounding environment. frontiersin.org The long, flexible alkyl chain could impact the non-radiative decay pathways, thereby affecting the fluorescence intensity.

Single Crystal X-ray Diffraction Analysis

While a specific crystal structure for this compound is not available, extensive crystallographic data on analogous benzohydrazide derivatives allows for a detailed prediction of its molecular geometry, conformation, and crystal packing. sci-hub.ru Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.goviucr.org

Based on related structures, the benzohydrazide core of the molecule is expected to be relatively planar. iucr.orgnih.gov The conformation of the molecule is largely defined by the torsion angles within the hydrazide linker. For instance, in the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide, the central phenyl ring is slightly rotated with respect to the plane of the C=O—NH—NH₂ moiety by about 28.5°. nih.gov A similar non-coplanar arrangement between the phenyl ring and the hydrazide group is expected for this compound to minimize steric hindrance. The long hexadecyl chain will adopt a flexible, all-trans conformation to achieve the most stable, low-energy state within the crystal lattice.

The crystal packing of benzohydrazide derivatives is predominantly governed by a network of strong hydrogen bonds. iucr.orgresearchgate.net The hydrazide functional group (-CONHNH₂) contains both hydrogen bond donors (N-H) and acceptors (C=O, -NH₂).

The most common and robust interaction is the formation of centrosymmetric dimers or one-dimensional chains through N—H⋯O hydrogen bonds between the amide proton and the carbonyl oxygen of adjacent molecules. scispace.commdpi.com This often results in the formation of a characteristic R²₂(10) ring motif in the graph set notation. researchgate.net

Additionally, the terminal -NH₂ group can participate in further hydrogen bonding, acting as a donor to either the carbonyl oxygen or the nitrogen atom of a neighboring molecule, leading to the formation of N—H⋯N or additional N—H⋯O bonds. iucr.orgnih.gov These interactions link the primary dimers or chains into more complex two-dimensional sheets or three-dimensional networks. iucr.org The extensive van der Waals forces between the long hexadecyl chains will also play a crucial role, likely promoting a layered structure where the polar benzohydrazide head groups are segregated from the nonpolar alkyl tails.

Elucidation of Molecular Geometry and Preferred Conformations

Variable Temperature Powder X-ray Diffraction (PXRD) for Phase Behavior Characterization

Variable Temperature Powder X-ray Diffraction (VT-PXRD) is a powerful analytical technique employed to investigate the solid-state phase behavior of crystalline materials as a function of temperature. In the context of long-chain substituted benzohydrazides, such as this compound, this method is crucial for identifying and characterizing thermally induced phase transitions, including polymorph transformations, desolvation events, and transitions to liquid crystalline phases.

The structural arrangement of this compound in the solid state is dictated by a combination of intermolecular interactions, primarily hydrogen bonding involving the benzohydrazide moiety and van der Waals forces originating from the long hexadecyloxy chains. As thermal energy is introduced into the system, these interactions can be disrupted or altered, leading to changes in the crystalline lattice. VT-PXRD allows for the in-situ monitoring of these changes by collecting diffraction patterns at controlled temperature intervals.

A typical VT-PXRD experiment on this compound would involve heating a powdered sample while collecting diffraction data. The resulting diffractograms are then analyzed to observe changes in peak positions, intensities, and the appearance or disappearance of diffraction peaks, all of which are indicative of a phase transition. For instance, a polymorphic transition would be identified by a change in the diffraction pattern to that of a new crystalline form. The temperature at which this change occurs is the transition temperature.

Compounds with long alkyl chains, like this compound, are known to exhibit thermotropic liquid crystallinity, where they form mesophases (e.g., smectic or nematic) upon heating before transitioning to an isotropic liquid. VT-PXRD is instrumental in characterizing these mesophases. The diffraction patterns of liquid crystalline phases are distinct from those of crystalline solids, often showing one or more broad halos at wide angles (indicating short-range liquid-like order) and sharp, low-angle reflections (indicating long-range periodic order, such as layered structures in smectic phases).

Detailed Research Findings:

While specific VT-PXRD data for this compound is not extensively reported in publicly available literature, the expected behavior can be inferred from studies on analogous long-chain alkoxy benzohydrazide derivatives. These studies reveal that such compounds often exhibit rich polymorphic and mesomorphic behavior.

Upon heating, a crystalline sample of this compound would likely undergo one or more phase transitions. These transitions can be correlated with thermal events observed by other techniques like Differential Scanning Calorimetry (DSC). For example, an endothermic peak in a DSC thermogram would correspond to a phase transition observed in the VT-PXRD data.

The following interactive data table illustrates a hypothetical, yet representative, set of findings from a VT-PXRD study on this compound, demonstrating the characterization of its thermal behavior.

| Temperature (°C) | 2θ (degrees) | d-spacing (Å) | Phase Description |

| 30 | 5.2 | 17.0 | Crystalline Phase I |

| 10.4 | 8.5 | ||

| 15.6 | 5.7 | ||

| 20.8 | 4.3 | ||

| 85 | 4.8 | 18.4 | Crystalline Phase II |

| 9.6 | 9.2 | ||

| 19.2 | 4.6 | ||

| 110 | 4.4 | 20.1 | Smectic A (SmA) Phase |

| 18-22 (broad) | ~4.5 | ||

| 140 | 18-22 (broad) | ~4.5 | Isotropic Liquid |

Note: The data presented in this table is illustrative and based on the expected behavior of similar long-chain organic compounds.

In this hypothetical scenario, the initial crystalline form (Phase I) is stable at room temperature. Upon heating to 85 °C, a solid-solid phase transition to a new polymorphic form (Phase II) is observed, indicated by the shift in peak positions. The increase in the low-angle d-spacing suggests a possible elongation of the unit cell, which could be due to conformational changes in the hexadecyloxy chain.

Further heating to 110 °C leads to a transition into a Smectic A (SmA) liquid crystalline phase. This is characterized by the appearance of a sharp, intense reflection at a low 2θ angle, corresponding to the layer spacing of the smectic phase, and a broad halo at higher angles, indicative of the disordered, liquid-like arrangement of the molecules within the layers. The layer spacing in the SmA phase is often related to the molecular length. Finally, at 140 °C, all sharp diffraction peaks disappear, leaving only a broad halo, which signifies the transition to the disordered isotropic liquid state.

Such detailed characterization through VT-PXRD is essential for understanding the structure-property relationships in materials like this compound, particularly for applications in areas such as liquid crystals and other advanced materials where temperature-dependent phase behavior is critical.

Computational Chemistry and Theoretical Investigations of 4 Hexadecyloxy Benzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum mechanical modeling, used to investigate the electronic structure and properties of many-body systems like molecules. wikipedia.org It offers a balance between accuracy and computational cost, making it a popular method for studying molecules of moderate size.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level corresponds to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. schrodinger.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. schrodinger.com

In a theoretical study on a related compound, 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide (4EHB), DFT calculations using the B3LYP functional and a 6-31G** basis set were performed to analyze its electronic properties. researchgate.net The HOMO was found to be localized primarily on the aroylhydrazone core, while the LUMO was distributed over the entire molecule. researchgate.net The energy gap is a key determinant of the electronic transitions a molecule can undergo. schrodinger.com For benzohydrazide (B10538) derivatives, these calculations help in understanding their potential as electronic materials.

Table 1: Illustrative Electronic Properties Calculated for an Analogous Benzohydrazide Derivative (4EHB) using DFT This table presents data for 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide as an example.

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.2115 | -5.755 |

| LUMO Energy | -0.0759 | -2.065 |

| HOMO-LUMO Gap (ΔE) | 0.1356 | 3.690 |

Source: Adapted from findings on 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, which are electron-deficient areas (e.g., around hydrogen atoms) prone to nucleophilic attack. researchgate.net

For hydrazide-containing molecules, MEP analysis reveals that the most negative potential is concentrated around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions and hydrogen bonding. researchgate.netresearchgate.net The regions around the N-H and aromatic C-H protons show positive potential, marking them as sites for nucleophilic interactions. researchgate.net This analysis is crucial for understanding how 4-(Hexadecyloxy)benzohydrazide would interact with other molecules or solvent environments.

Geometry optimization calculations are performed to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as its equilibrium geometry. irjweb.com For flexible molecules like this compound, which has a long hexadecyloxy tail, identifying the most stable conformer is essential. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), are employed to find these stable structures. researchgate.netscielo.org.co

Studies on similar aroylhydrazone structures show a preference for a planar geometry in the core unit, which maximizes π-conjugation across the aromatic rings and the hydrazide linker. researchgate.net The long alkyl chain, however, can adopt various conformations. The optimized geometry provides the foundation for all other computational analyses, including electronic structure, intermolecular interactions, and molecular dynamics simulations.

Molecular Electrostatic Potential (MEP) Surface Analysis

Intermolecular Interaction Energy Decomposition Studies (e.g., Symmetry Adapted Perturbation Theory (SAPT0))

Understanding the non-covalent interactions that govern molecular self-assembly is critical. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method that calculates the interaction energy between molecules directly and decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgq-chem.compsicode.org The simplest level, SAPT0, provides valuable insights into the nature of these interactions. wikipedia.org

In a study of dimer interactions of the analogue 4EHB, SAPT0 analysis was used to investigate different configurations, such as stacking, terminal (head-to-tail), and side-to-side arrangements. researchgate.net The results revealed that dispersion forces were the dominant stabilizing contribution to the interaction energy, particularly in the stacking configuration, which is driven by π-π interactions between the aromatic rings. researchgate.net Electrostatic and induction energies were found to be less significant. researchgate.net This dominance of dispersion forces is a key factor in the formation of liquid crystalline phases in such materials. researchgate.net For this compound, the long alkyl chain would further enhance the role of dispersion forces in its aggregation and self-assembly.

Table 2: Example of SAPT0 Interaction Energy Decomposition for a Stacked Dimer of an Analogous Benzohydrazide This table presents data for 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide as an example.

| Energy Component | Value (kcal/mol) |

| Electrostatics (E_elec) | -7.5 |

| Exchange (E_exch) | 15.2 |

| Induction (E_ind) | -2.1 |

| Dispersion (E_disp) | -21.8 |

| Total Interaction Energy | -16.2 |

Source: Adapted from findings on 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide. researchgate.net

Molecular Dynamics Simulations and Computational Modeling of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. polito.it By solving Newton's equations of motion, MD can model complex processes like self-assembly, providing detailed information on the structural evolution and thermodynamics of the system. mdpi.comnih.gov

For an amphiphilic molecule like this compound, MD simulations are ideal for modeling its aggregation in a solvent. A typical simulation would involve placing multiple molecules in a simulation box with an explicit solvent (e.g., water) and observing their behavior over nanoseconds or longer. matec-conferences.org These simulations can reveal the step-by-step mechanism of self-assembly, from the initial random aggregation to the formation of ordered structures like micelles, bilayers, or fibers. nih.govmatec-conferences.org The driving forces identified by SAPT (e.g., dispersion and hydrogen bonding) are incorporated into the force fields used in MD simulations to accurately model the process.

Application of Electronic-Topological Methods (ETM) for Structure-Activity Relationship (SAR) Prediction

Electronic-Topological Methods (ETM) are a type of Quantitative Structure-Activity Relationship (QSAR) approach used to predict the biological activity or properties of compounds based on their molecular structure. ETM combines electronic parameters (derived from quantum chemical calculations like DFT) with topological features of the molecule to identify pharmacophoric groups responsible for a specific activity.

While no ETM studies specifically on this compound were found, the methodology is widely applied to related classes of compounds. For instance, in studies of hydrazone derivatives, DFT-calculated parameters such as HOMO-LUMO energies, atomic charges, and MEP surfaces are used to build SAR models. researchgate.net These models can correlate specific structural features with activities like antimicrobial or anticancer efficacy. researchgate.net For this compound, an ETM approach could be used to predict its potential biological activities by identifying the key structural fragments and their electronic contributions that are necessary for interaction with a biological target.

Theoretical Prediction and Interpretation of Optical and Photophysical Properties

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting and understanding the optical and photophysical properties of molecules like this compound. mdpi.comnih.gov These theoretical approaches allow for the calculation of various parameters that govern how the molecule interacts with light, providing insights into its potential applications in materials science and optoelectronics. researchgate.net

Electronic Absorption and Excitation Energies:

Theoretical calculations can predict the electronic absorption spectra of molecules, which correspond to the wavelengths of light a molecule absorbs to move from its ground electronic state to an excited state. scirp.org Methods like TD-DFT are employed to calculate the excitation energies and oscillator strengths of electronic transitions. rsc.org For hydrazone derivatives, these calculations have shown good agreement with experimental UV-Vis spectra. nih.gov The predicted absorption maxima (λmax) can help identify the nature of the electronic transitions, such as π→π* transitions within the aromatic rings and n→π* transitions involving non-bonding electrons on heteroatoms. researchgate.net The accuracy of these predictions is often validated by comparing theoretical λmax values with experimental data, with reported error rates sometimes as low as 1-5.8%. mdpi.com

The choice of the functional and basis set in DFT and TD-DFT calculations is crucial for obtaining accurate results. scielo.org.co The B3LYP functional is commonly used for studying organic and organometallic compounds. scielo.org.co The surrounding environment, such as the solvent, can also be modeled to understand its effect on the optical properties. mdpi.com

Frontier Molecular Orbitals (FMOs):

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior and reactivity of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally corresponds to higher reactivity and easier excitation. mdpi.com For hydrazone derivatives, the distribution of electron density in the HOMO and LUMO can reveal the nature of electronic transitions, such as intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation. mdpi.comnih.gov

Nonlinear Optical (NLO) Properties:

Theoretical calculations are also instrumental in predicting the nonlinear optical (NLO) properties of materials. Parameters such as the first hyperpolarizability (β) and second hyperpolarizability (γ) can be calculated to assess a molecule's potential for applications in technologies like frequency conversion and optical switching. mdpi.com For related molecular structures, calculated hyperpolarizability values have indicated promising NLO characteristics. mdpi.com

Interactive Data Table: Calculated Optical and Electronic Properties of a Related Hydrazone Derivative (4EHB)

The following table presents calculated electronic properties for a structurally related molecule, 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide (4EHB), using both Hartree-Fock (HF) and Density Functional Theory (B3LYP) methods with the 6-31G** basis set. researchgate.net These parameters provide insight into the types of values that would be computationally derived for this compound.

| Parameter | HF/6-31G | B3LYP/6-31G | Unit |

| Total energy | -1101.6348 | -1107.9012 | a.u. |

| Total dipole moment | 6.23 | 5.79 | Debye |

| Mean polarizability | 218.66 | 246.89 | a.u. |

| Anisotropy in polarizability | 210.87 | 256.22 | a.u. |

| Ionization energy | 0.2838 | 0.2446 | a.u. |

| Electron affinity | -0.09770 | -0.01387 | a.u. |

| Chemical potential | 0.0930 | 0.1292 | a.u. |

| Chemical softness | 0.1907 | 0.1152 | a.u. |

| Nuclear repulsion energy | 1825.3991 | 1868.2592 | a.u. |

Data sourced from a computational study on 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide. researchgate.net

Thermodynamical Stability Analyses

Computational thermodynamics provides a framework for assessing the stability of chemical compounds. azonano.com The thermodynamic stability of a system is characterized by its tendency to remain in its current state or to transform into a more stable one. mediresonline.org For a chemical compound, this generally refers to its resistance to decomposition or reaction under a given set of conditions. mediresonline.org

Key Thermodynamic Parameters:

Several key thermodynamic properties can be calculated to evaluate the stability of a molecule like this compound. These include:

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation generally indicates greater thermodynamic stability. data.gov

Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a direct measure of the spontaneity of a compound's formation from its elements. A negative ΔGf° indicates a thermodynamically stable compound relative to its elements. mediresonline.org

Total Energy: In computational chemistry, the total electronic energy of a molecule in its optimized geometry is often calculated. A lower total energy corresponds to a more stable conformation of the molecule. nih.gov The absence of negative frequencies in vibrational analysis confirms that the optimized geometry represents a true energy minimum. researchgate.net

Computational Approaches:

Density Functional Theory (DFT) is a widely used method for calculating the thermodynamic properties of molecules. nih.gov By finding the optimized molecular geometry that corresponds to the lowest energy state, various thermodynamic parameters can be derived. mdpi.com For instance, the total energy, enthalpy, and Gibbs free energy can be computed. researchgate.net

The stability of a compound can also be assessed by analyzing its global reactivity descriptors, which are derived from the HOMO and LUMO energies. mdpi.com Parameters such as chemical hardness (η) and chemical potential (μ) provide insights into the molecule's resistance to change in its electron distribution, which is related to its stability. researchgate.net A larger HOMO-LUMO gap and greater chemical hardness are generally associated with higher stability. mdpi.com

Interactive Data Table: Calculated Thermodynamic and Reactivity Parameters for Synthesized Hydrazones

The table below shows global chemical reactivity descriptors for three synthesized hydrazone derivatives, calculated using the DFT method at the B3LYP/6–311++G(d,p) level. nih.gov These values offer a comparative look at the kind of data generated in a thermodynamical stability analysis.

| Parameter | HYDZ-1 | HYDZ-2 | HYDZ-3 | Unit |

| Total Energy (ETot) | -955.54 | -955.53 | -916.14 | a.u. |

| Energy Gap (ΔEGAP) | 4.07 | 4.14 | 4.09 | eV |

| Dipole Moment (µ) | 5.16 | 4.49 | 3.99 | Debye |

| Electrophilicity (ω) | 2.15 | 1.95 | 2.05 | eV |

| Chemical Hardness (η) | 2.03 | 2.07 | 2.04 | eV |

Data sourced from a DFT study on synthesized hydrazone derivatives. nih.gov

Supramolecular Chemistry and Self Assembly of 4 Hexadecyloxy Benzohydrazide Based Architectures

Elucidation of Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of 4-(Hexadecyloxy)benzohydrazide into larger structures is a direct consequence of a combination of relatively weak and reversible non-covalent interactions. rsc.org These forces, acting in concert, dictate the final architecture and properties of the assembled state. The primary interactions at play include hydrogen bonding, π-π stacking, and hydrophobic forces. rsc.orgencyclopedia.pub

Hydrogen Bonding Networks

Hydrogen bonds are a critical driving force in the self-assembly of molecules containing hydrazide groups. arxiv.org The hydrazide functional group (-C(=O)NHNH2) in this compound possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This arrangement facilitates the formation of extensive intermolecular hydrogen bonding networks. nih.gov Specifically, N-H···O interactions are common, where the hydrogen from an amine group of one molecule forms a bond with the oxygen of a carbonyl group on an adjacent molecule. nih.govnih.gov In the crystalline state of similar hydrazide compounds, molecules are often linked into sheets or other networks by these N-H···O and sometimes N-H···N hydrogen bonds. nih.gov These directional interactions play a significant role in stabilizing the assembled structures and are crucial for the formation of certain mesophases. researchgate.netmdpi.com

Hydrophobic and Other Directional Intermolecular Forces

In addition to the primary forces, other directional intermolecular forces, such as van der Waals interactions, are also at play. encyclopedia.pub These forces, although weaker individually, become significant due to the large surface area of the long alkyl chain and the aromatic core. mdpi.com The collective effect of these varied non-covalent interactions governs the intricate self-assembly process of this compound-based systems. rsc.org

Formation and Characterization of Liquid Crystalline Mesophases

The self-assembly of this compound and its derivatives can lead to the formation of liquid crystalline phases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. nih.govsnu.ac.kr These mesophases are characterized by some degree of molecular order. The specific type of mesophase is determined by the molecular structure and the delicate balance of intermolecular forces.

Nematic and Smectic Phases

Derivatives of this compound are known to exhibit calamitic (rod-like) liquid crystal phases, such as nematic and smectic phases. qau.edu.pk

Nematic Phase: In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, known as the director, but they lack positional order. mdpi.comlibretexts.org This phase is characterized by a fluid, thread-like texture when viewed under a polarizing optical microscope. mdpi.com

Smectic Phases: Smectic phases exhibit a higher degree of order than nematic phases. In addition to orientational order, the molecules are arranged in layers. mdpi.comlibretexts.org Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the arrangement of molecules within these layers. For instance, in the Smectic A phase, the molecules are aligned perpendicular to the layer planes, while in the Smectic C phase, they are tilted. researchgate.net The transition between nematic and smectic phases occurs at a defined temperature. mdpi.comarxiv.org Aroylhydrazone derivatives, a class of compounds to which this compound belongs, are known to form smectic C mesophases. researchgate.net

The thermal behavior and identification of these phases are typically studied using techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). researchgate.netresearchgate.net

Columnar Hexagonal Phases

In some instances, derivatives of this compound can form columnar phases. researchgate.netresearchgate.net In these phases, the molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice. mdpi.com A common arrangement is the columnar hexagonal (Colh) phase, where the columns are packed in a hexagonal pattern. researchgate.netrsc.orguu.nl This type of self-assembly is often driven by strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the core aromatic units, leading to the formation of stable columnar structures. researchgate.netresearchgate.netmdpi.com The presence and stability of columnar hexagonal phases have been observed in various polycatenar compounds derived from aroylhydrazones, which share structural similarities with this compound. researchgate.net The long alkoxy chains radiate outwards from the central columns. X-ray diffraction (XRD) is a key technique used to confirm the hexagonal packing and determine the lattice parameters of these columnar phases. researchgate.netrsc.org

Investigation of De Vries-like Properties in Aroylhydrazone-Based Liquid Crystals

Smectic liquid crystals exhibiting 'de Vries-like' properties are of significant interest for their potential application in ferroelectric liquid crystal (FLC) displays. nih.gov These materials are distinguished by a minimal contraction of the smectic layer thickness (typically ≤1%) during the phase transition from the orthogonal smectic A (SmA) phase to the tilted smectic C (SmC) phase. nih.govresearchgate.netresearchgate.net This property is highly desirable as it helps to avoid the formation of structural defects in display applications. nih.gov

A seminal investigation into aroylhydrazone-based liquid crystals focused on the compound N-(4-(tetradecyloxy)-2-hydroxybenzylidene)-4′((4′′(hexadecyloxy)benzyl)oxy)benzohydrazide, a molecule that incorporates the this compound structure. researchgate.netrsc.orgrsc.org This conventional, straight-chain calamitic (rod-like) liquid crystal was found to exhibit exceptional de Vries-like characteristics. researchgate.netrsc.org Through small-angle X-ray scattering (SAXS) measurements, it was determined that the compound, designated BSac-1416, undergoes the SmA-SmC phase transition with a maximum layer contraction of just 0.65%. researchgate.netresearchgate.net

The performance of this material was quantified using the de Vries reduction factor (R) and a figure of merit (f). The values obtained for this aroylhydrazone derivative were comparable to, and in some cases better than, those reported for well-established de Vries materials that typically rely on complex structures involving perfluorinated or polysiloxane segments. researchgate.net

Table 1: De Vries-like Properties of Aroylhydrazone Liquid Crystal BSac-1416

| Property | Value | Description |

|---|---|---|

| Maximum Layer Contraction | 0.65% | The percentage decrease in smectic layer spacing during the SmA to SmC phase transition. researchgate.netrsc.org |

| De Vries Reduction Factor (R) | Comparable to or lower than established materials | A measure of the de Vries character, where a lower value indicates stronger de Vries-like behavior. researchgate.net |

| Figure of Merit (f) | Comparable to or lower than established materials | Another metric quantifying the proximity to ideal de Vries behavior. researchgate.net |

These findings demonstrate that complex and expensive chemical modifications are not a prerequisite for achieving de Vries-like properties, which can be realized in conventional aroylhydrazone systems through careful molecular design. researchgate.net

Hierarchical Self-Assembly Phenomena from Molecular to Macroscopic Scales

Hierarchical self-assembly is a fundamental process in nature and materials science, describing the spontaneous organization of simple building blocks into progressively more complex and ordered structures across multiple length scales. nih.govruben-group.de This step-by-step process is driven by specific, non-covalent interactions, with each level of organization setting the stage for the next. ruben-group.de In the context of molecules based on this compound, this phenomenon governs the transition from individual molecules to functional macroscopic materials like liquid crystals and organogels. researchgate.netacs.org

The assembly process begins at the molecular level, dictated by the specific chemical structure. The hydrazide functional group, R—C(=O)—NH—NH2, is a potent director of self-assembly due to its ability to form strong and directional intermolecular hydrogen bonds (N—H⋯O and N—H⋯N). researchgate.netnih.gov This primary interaction links molecules together into chains or networks.

Simultaneously, the presence of long, flexible hexadecyloxy chains introduces another critical factor: micro-segregation. The incompatibility between the rigid, polar aromatic cores and the flexible, nonpolar aliphatic tails causes them to separate into distinct nanodomains. This segregation, coupled with the hydrogen-bonded networks, drives the formation of higher-order structures. researchgate.net Depending on the precise molecular geometry, this can lead to:

Lamellar Structures: Forming the layered arrangements characteristic of smectic liquid crystal phases. researchgate.net

Fibrous Networks: In the presence of a suitable solvent, the molecules can assemble into one-dimensional fibers that entangle to form a three-dimensional network, immobilizing the solvent and creating a supramolecular gel. researchgate.netacs.org

This progression from hydrogen-bonded molecular arrays to phase-segregated nanostructures, and finally to macroscopic liquid crystalline phases or gels, is a clear example of hierarchical self-assembly. nih.govresearchgate.netmdpi.com

Structure-Property Correlations in Supramolecular Organization and Mesomorphism

The link between molecular structure and the resulting macroscopic properties is a central theme in the study of this compound-based materials. Subtle alterations to the molecular architecture can lead to dramatic changes in both the supramolecular organization and the type of mesophase (liquid crystal phase) observed. researchgate.netrsc.orgrsc.orgresearchgate.net

Research on a series of aroylhydrazone-based polycatenars (molecules with multiple aliphatic chains) provides a clear illustration of this principle. researchgate.net By comparing two series of molecules that differed only in a single linking group—one having a semi-flexible ester linkage and the other a flexible ether linkage—significant differences in self-assembly were observed. researchgate.net

Effect of Linking Group: The ester-linked series, which adopts a bent conformation, exhibited a transition from a columnar rectangular to a columnar hexagonal liquid crystal phase as the peripheral chain length was increased. In contrast, the ether-linked series maintained a linear shape and showed only the columnar hexagonal phase, regardless of chain length. This demonstrates that minor changes in molecular geometry directly influence the packing symmetry in the mesophase. researchgate.net

Influence on Gelation: The ester-containing compound was found to be a more efficient gelling agent, forming gels at nearly half the concentration required for the ether-containing analogue. This was attributed to the ester group enhancing the intermolecular hydrogen bonding that underpins the gel network formation. researchgate.net

Effect of Alkoxy Chains: The length of the peripheral alkoxy chains (like the hexadecyloxy group) is also a critical determinant of the thermal stability and temperature range of the observed mesophases. researchgate.net

The de Vries-like properties discussed previously are another prime example of a structure-property relationship. researchgate.netrsc.org The specific combination of a straight alkoxy chain, a 2-hydroxybenzylidene unit, and the aroylhydrazone core in the BSac-1416 molecule leads directly to the minimal layer shrinkage at the SmA-SmC transition. researchgate.netrsc.org

Table 2: Examples of Structure-Property Correlations in Aroylhydrazone Derivatives

| Molecular Feature | Observed Property / Behavior | Reference |

|---|---|---|

| Linking Group (Ester vs. Ether) | Influences molecular conformation (bent vs. linear), which dictates the type of columnar mesophase formed. | researchgate.net |

| Peripheral Chain Length | Affects the mesophase transition temperatures and can induce phase transitions (e.g., rectangular to hexagonal columnar). | researchgate.net |

| Aroylhydrazone Core | Strong hydrogen bonding promotes self-assembly into liquid crystals and organogels. | researchgate.netnih.gov |

| Specific Linear Architecture (e.g., BSac-1416) | Leads to exceptional de Vries-like properties with very low layer shrinkage in the smectic phase. | researchgate.netrsc.org |

These correlations highlight the principle that rational molecular design, based on a fundamental understanding of non-covalent interactions and spatial packing, is key to controlling the self-assembly and tuning the physical properties of materials derived from this compound. researchgate.netacs.org

Coordination Chemistry of 4 Hexadecyloxy Benzohydrazide As a Ligand

Design and Synthesis of Metal Complexes

The formation of metal complexes with 4-(hexadecyloxy)benzohydrazide is a process guided by specific ligand design principles and involves reactions with various metal ions.

The this compound ligand possesses key structural features that make it an effective chelating agent. The primary donor atoms involved in coordination are the nitrogen atom of the hydrazide group and the oxygen atom of the carbonyl group. onu.edu.ua This bidentate coordination through the oxygen and terminal nitrogen atoms leads to the formation of a stable five-membered chelate ring with the metal ion. onu.edu.ua The long hexadecyloxy chain, while not directly involved in coordination, plays a significant role in influencing the solubility of the resulting complexes in nonpolar solvents. dntb.gov.ua The hydrazide moiety can exist in keto-enol tautomeric forms, and coordination can occur through the enolic oxygen, leading to a neutral complex. mdpi.com The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion. iosrjournals.org

Transition metal complexes of ligands similar to this compound, such as other benzohydrazide (B10538) derivatives, have been extensively studied. These studies provide insights into the expected coordination behavior of this compound. For instance, aroylhydrazones, which are structurally related, readily form stable chelates with transition metals. researchgate.net The synthesis of these complexes typically involves reacting the ligand with a metal salt, such as acetates or chlorides, in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govamazonaws.com The resulting complexes often exhibit a 1:2 metal-to-ligand ratio. nih.govsamipubco.com Depending on the metal ion and reaction conditions, various geometries can be achieved, including octahedral and square planar arrangements. researchgate.netsamipubco.com For example, Ni(II) can form square-planar complexes, while Co(II), Mn(II), and Cu(II) often adopt octahedral geometries. researchgate.netsamipubco.comresearchgate.net

Table 1: Examples of Transition Metal Complexes with Benzohydrazide-type Ligands

| Metal Ion | Typical Geometry | Reference |

| Ni(II) | Square Planar, Octahedral | researchgate.netsamipubco.com |

| Cu(II) | Octahedral, Square Pyramidal | samipubco.comresearchgate.net |

| Co(II) | Octahedral | onu.edu.uasamipubco.com |

| Mn(II) | Octahedral | samipubco.com |

| Zn(II) | Tetrahedral | samipubco.com |

This table is illustrative and based on the behavior of similar benzohydrazide ligands.

The coordination chemistry of hydrazide ligands with lanthanide(III) ions is more complex due to the larger ionic radii and flexible coordination numbers of these ions. nstda.or.th The synthesis of lanthanide complexes often involves hydrothermal methods or slow evaporation from solutions. nstda.or.th The reaction conditions, including temperature and solvent, can significantly influence the final structure of the complex. nstda.or.th Lanthanide ions can exhibit high coordination numbers, and the resulting complexes can form one-dimensional (1D) or three-dimensional (3D) supramolecular architectures through hydrogen bonding. nstda.or.th For example, benzohydrazide has been shown to form complexes with various lanthanide ions such as Sm(III), Eu(III), Gd(III), and Tb(III). nstda.or.th The coordination often involves the hydrazide ligand and may also include other ligands like nitrate (B79036) or in situ generated benzoate (B1203000) ligands. nstda.or.th

Complexation with Transition Metal Ions (e.g., Ni(II), Cu(II), Co(II), Mn(II), Zn(II))

Determination of Coordination Geometry and Stereochemical Aspects

The spatial arrangement of the this compound ligand around a central metal ion defines the coordination geometry and stereochemistry of the resulting complex. numberanalytics.com Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org The specific geometry is influenced by factors such as the coordination number of the metal ion and the nature of the ligands. numberanalytics.com For instance, a coordination number of six often leads to an octahedral geometry, while a coordination number of four can result in either tetrahedral or square planar arrangements. libretexts.org

The stereochemistry of these complexes, which refers to the three-dimensional arrangement of atoms, is a crucial aspect of their chemistry. numberanalytics.com The presence of the bulky hexadecyloxy group can introduce steric hindrance, influencing the preferred arrangement of the ligands around the metal center. ruben-group.de Isomerism, where different spatial arrangements of the same atoms are possible, is a common feature in coordination chemistry. dspmuranchi.ac.in For example, square-planar complexes can exist as cis and trans isomers. dspmuranchi.ac.in The study of stereochemistry is essential for understanding the reactivity and properties of these metal complexes. mdpi.com

Influence of Ligand Field Theory and Electronic Configuration on Complex Lability and Inertness

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds, including their lability (the ease with which ligands can be replaced) and inertness (the resistance to ligand substitution). numberanalytics.com LFT is an extension of crystal field theory and incorporates the covalent nature of metal-ligand bonding. numberanalytics.comlibretexts.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. libretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand. libretexts.org

Ligands are classified based on their ability to cause a large or small splitting, which is summarized in the spectrochemical series. scielo.org.mx Strong-field ligands, which are typically π-acceptors, cause a large Δ and lead to low-spin complexes, where electrons preferentially pair up in the lower energy d-orbitals. libretexts.orguci.edu Weak-field ligands, often π-donors, result in a small Δ and high-spin complexes, where electrons occupy higher energy d-orbitals before pairing. libretexts.orguci.edu

The electronic configuration of the metal ion (the number of d-electrons) and whether the complex is high-spin or low-spin determine its lability. uci.edu Complexes with electrons in the higher-energy eg* orbitals (in an octahedral field) are generally more labile because these orbitals are antibonding in nature. libretexts.org Conversely, complexes with electrons predominantly in the non-bonding or weakly π-bonding t2g orbitals tend to be more inert. libretexts.org The kinetic inertness of lanthanide(III) complexes can be exceptionally high, particularly when the metal ion is encapsulated within a macrocyclic ligand. rsc.org

Structural Characterization of Metal Complexes via X-ray Crystallography and Spectroscopic Methods

In addition to X-ray crystallography, various spectroscopic methods are employed to characterize these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination of the ligand to the metal ion. onu.edu.ua A shift in the stretching frequency of the C=O (carbonyl) group to a lower wavenumber upon complexation indicates its involvement in bonding. onu.edu.ua Similarly, changes in the N-H stretching vibrations can provide evidence of coordination through the hydrazide nitrogen. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. iosrjournals.org

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra in the UV-Vis region provide information about the electronic transitions within the complex and can help in deducing the coordination geometry. samipubco.com For example, the d-d transitions observed for transition metal complexes are characteristic of their geometry. Ni(II) complexes with octahedral geometry typically show three distinct absorption bands. samipubco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and to observe changes upon complexation. amazonaws.com Shifts in the resonance signals of protons and carbons near the coordination sites can confirm the binding of the ligand to the metal. amazonaws.com

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complex and confirming its composition. mdpi.com

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the complex, which is used to verify its empirical formula. samipubco.com

Table 2: Spectroscopic Data for a Representative Benzohydrazide Ligand and its Metal Complex

| Technique | Ligand (Similar to this compound) | Metal Complex (e.g., Ni(II) Complex) | Inference |

| IR (cm-1) | ν(C=O) ~1650, ν(N-H) ~3174 | ν(C=O) shifted to lower frequency (~1600-1627), ν(N-H) shifted | Coordination through carbonyl oxygen and hydrazide nitrogen. nih.gov |

| UV-Vis (nm) | Ligand-based transitions | d-d transition bands (e.g., for Ni(II) at ~995, 667, 545 nm) | Suggests octahedral geometry for the Ni(II) complex. samipubco.com |

| 1H NMR (ppm) | Resonances for aromatic and alkyl protons | Shifts in proton signals near coordination sites | Confirms ligand binding to the metal. amazonaws.com |

This table provides generalized data based on similar compounds and is for illustrative purposes.

Investigation of In Situ Ligand Formation during Coordination Reactions

The investigation of in situ ligand formation is a significant area of coordination chemistry, as the starting ligand can be transformed into a new coordinating species under the reaction conditions, leading to the formation of unexpected and often novel coordination complexes. While specific studies on the in situ ligand formation of this compound are not extensively documented, the well-studied reactivity of analogous benzohydrazide ligands provides a strong basis for understanding the potential transformations this compound may undergo during coordination reactions.

Detailed research into the coordination chemistry of benzhydrazide, which shares the same core functional group as this compound, has revealed that it can undergo significant structural changes, such as hydrolysis and esterification, during complex formation, particularly under solvothermal conditions. rsc.orgnstda.or.thnstda.or.thacs.orgresearchgate.net These transformations are highly dependent on reaction parameters like temperature and the solvent used. rsc.orgnstda.or.thnstda.or.thacs.orgresearchgate.net

One of the most notable examples is the hydrothermal in situ hydrolysis of benzohydrazide in the presence of lanthanide(III) ions. rsc.orgnstda.or.thnstda.or.thresearchgate.net Under elevated temperatures in aqueous environments, the hydrazide moiety can be cleaved, leading to the formation of a benzoate anion, which then acts as a ligand.

Another documented in situ reaction is the esterification of a hydrazide-containing ligand in the presence of an alcohol solvent during the coordination process. acs.org In one such instance, the reaction of a hydrazone ligand with a copper(II) salt in methanol resulted in the conversion of the terminal hydrazide group to a methyl ester. acs.org This highlights the role of the solvent not just as a medium but as a reactant in modifying the ligand structure.

Given these precedents, it is plausible that this compound could undergo similar in situ transformations. For instance, under hydrothermal conditions, it could hydrolyze to form 4-(Hexadecyloxy)benzoate, which could then coordinate to a metal center. The presence of the long hexadecyloxy chain might influence the solubility and reactivity of the ligand, potentially leading to different coordination products compared to the unsubstituted benzohydrazide.

The following table summarizes the observed in situ ligand formation reactions for the analogous benzhydrazide ligand, providing a framework for predicting the potential reactivity of this compound.

| Original Ligand | Metal Ion | Reaction Conditions | In Situ Formed Ligand | Final Product | Reference(s) |

| Benzohydrazide (bzz) | Lanthanide(III) | Hydrothermal, 110 °C | Benzoate (ben) | Mixed-ligand 1D coordination polymers containing both bzz and ben | rsc.orgnstda.or.thnstda.or.thresearchgate.net |

| Benzohydrazide (bzz) | Lanthanide(III) | Hydrothermal, 145 °C | Benzoate (ben) | 1D coordination polymers with only ben as the ligand | rsc.orgnstda.or.thnstda.or.thresearchgate.net |

| Hydrazone of nicotinohydrazide | Copper(II) | Methanol, reflux | Methyl ester of the hydrazone | Mononuclear Cu(II) complex with the esterified ligand | acs.org |

These findings underscore the importance of carefully controlling reaction conditions in the coordination chemistry of hydrazide-based ligands. The potential for in situ ligand formation adds a layer of complexity and opportunity, enabling the synthesis of novel coordination compounds with unique structures and properties that may not be accessible through direct synthesis with the pre-formed ligand. Future research into the coordination chemistry of this compound should, therefore, include a thorough investigation of its reactivity under various conditions to explore the possibility of in situ transformations.

Applications of 4 Hexadecyloxy Benzohydrazide Derivatives in Advanced Materials Science

Development of Liquid Crystalline Materials with Tunable Properties

The molecular architecture of 4-(Hexadecyloxy)benzohydrazide derivatives, featuring a rigid core and a flexible long alkyl chain, is highly conducive to the formation of liquid crystalline (LC) phases. These materials exhibit properties intermediate between those of conventional liquids and solid crystals, making them crucial for display technologies and optical sensors.

Derivatives are often designed as aroylhydrazones, which are synthesized through the condensation of the hydrazide group with a substituted benzaldehyde. The resulting structure contains a central rigid core composed of benzene (B151609) rings linked by a hydrazone group (–CO–NH–N=CH–), with flexible alkoxy chains at one or both ends. The long hexadecyloxy chain, in particular, plays a critical role in promoting the formation of smectic phases, where molecules are arranged in layers.

Research has shown that aroylhydrazones derived from alkoxy-substituted benzohydrazides can exhibit thermally stable smectic C (SmC) mesophases. researchgate.net In the SmC phase, the molecules are tilted within the layers. The length of the terminal alkoxy chains, such as the hexadecyloxy group, significantly influences the phase transition temperatures and the stability of the mesophase. For instance, studies on N-[4-(4′-alkoxy)benzoyloxybenzylidene]-N′-[4″-alkoxybenzoyl]hydrazine series have demonstrated that variations in the peripheral alkyl chain length directly impact the mesomorphic behavior. researchgate.net While many of these compounds exhibit a SmC phase, those with very long chains (e.g., where both chains are tetradecyloxy or hexadecyloxy) may show only crystalline phases, indicating a delicate balance between molecular interactions that governs the formation of liquid crystal phases. researchgate.net

The tunability of these materials comes from the ability to modify the molecular structure. For example, a study on an aroylhydrazone-based liquid crystal, N-(4-(tetradecyloxy)-2-hydroxybenzylidene)-4'-((4''(hexadecyloxy)benzyl)oxy)benzohydrazide, highlighted its SmA-SmC phase transition properties. researchgate.net The presence of the long hexadecyloxy chain contributes to the specific molecular packing and intermolecular interactions that lead to these desirable "de Vries-like" properties, which are characterized by a minimal layer contraction during the phase transition. researchgate.net

Table 1: Influence of Hexadecyloxy Group on Liquid Crystalline Phases

| Derivative Class | Key Structural Feature | Observed Mesophase | Significance of Hexadecyloxy Group | Reference |

|---|---|---|---|---|

| Aroylhydrazones | -CO-NH-N=CH- core with terminal alkoxy chains | Smectic C (SmC) | Promotes layered smectic ordering; influences phase transition temperatures. | researchgate.net |

| BSac-1416 Derivative | N-(4-(tetradecyloxy)-2-hydroxybenzylidene)-4'-((4''(hexadecyloxy)benzyl)oxy)benzohydrazide | Smectic A (SmA) to SmC | Contributes to achieving "de Vries-like" properties with low layer shrinkage. | researchgate.net |

| Symmetrical Aroylhydrazones | Identical long alkoxy chains (e.g., m=n=16) | Crystalline | Very long chains can favor crystallization over mesophase formation. | researchgate.net |

Optoelectronic Materials, including Fluorescent and Phosphorescent Systems

The benzohydrazide (B10538) moiety is a valuable precursor for synthesizing heterocyclic compounds, such as 1,3,4-oxadiazoles, which are widely recognized for their excellent thermal stability and electron-transporting capabilities in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net The conversion typically involves the cyclization of a diacylhydrazine derivative.

For instance, 2,5-bis(hexadecyloxy)terephthaloyl dichloride can react with 3-(hexadecyloxy)benzohydrazide to produce a terephthalichydrazide derivative. researchgate.net This intermediate can then be cyclized to form a 1,3,4-oxadiazole (B1194373) compound. researchgate.net The presence of the long hexadecyloxy chains in these molecules improves their solubility in organic solvents, which is a significant advantage for solution-based processing and fabrication of thin films for electronic devices. Furthermore, these aliphatic chains can influence the molecular packing in the solid state, affecting the material's charge transport and luminescent properties.

Luminescence, including fluorescence and phosphorescence, is the emission of light from a substance that has absorbed photons. libretexts.org In the context of materials science, molecules that exhibit strong and stable luminescence are highly sought after. mdpi.com While fluorescence involves a rapid transition between electronic states of the same spin (singlet-singlet) and has a short lifetime, phosphorescence involves a "forbidden" transition between states of different spin (triplet-singlet) and has a much longer lifetime. libretexts.org This longer lifetime makes phosphorescent materials particularly interesting for applications in sensing, bioimaging, and advanced OLEDs. nih.govmdpi.com

Derivatives of this compound can be functionalized to create complex molecules that exhibit either fluorescence or phosphorescence. By incorporating specific chromophores or by coordinating with metal ions, the luminescent properties can be finely tuned. The hydrazide group itself can participate in excited-state processes or serve as a flexible linker to connect different photoactive units, enabling processes like energy transfer, which are fundamental to the operation of many advanced luminescent systems. nih.govd-nb.info

Photochromic Material Development

Photochromic materials can reversibly change their color and absorption properties upon irradiation with light of a specific wavelength. nih.gov This phenomenon makes them suitable for applications such as optical data storage, molecular switches, and "smart" windows. Diarylethenes are a prominent class of photochromic compounds known for their excellent thermal stability and high fatigue resistance. nih.gov

The this compound structure can be integrated into photochromic systems. The hydrazide functional group provides a convenient point for chemical modification, allowing it to be linked to a photochromic core, such as a diarylethene unit. The long hexadecyloxy tail serves a crucial role in these systems by influencing the material's processability and self-assembly behavior.

In many advanced applications, controlling the aggregation state of photochromic molecules is essential. The hexadecyloxy chain can modulate the intermolecular interactions, facilitating or preventing aggregation. This control is particularly important for materials that exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent upon aggregation in the solid state. nih.gov By combining the photochromic properties of a diarylethene core with the AIE characteristics and self-assembly guidance provided by a this compound-derived substituent, it is possible to create multifunctional materials with light-switchable fluorescence, offering potential for high-density optical storage and advanced anti-counterfeiting technologies. nih.gov

Sensing Materials for Chemical and Biological Analytes (e.g., Luminescence-Based Sensors, Fluoride (B91410) Anion Sensors)

The development of selective and sensitive chemical sensors is a major goal in analytical chemistry and materials science. Derivatives of this compound are effective platforms for creating such sensors due to the reactive and hydrogen-bonding capabilities of the hydrazide group (–CO–NH–NH2).

Luminescence-Based Sensors: Luminescence-based sensors operate by changing their light emission (fluorescence or phosphorescence) in the presence of a target analyte. researchgate.netcity.ac.uk This change can be an increase ("turn-on"), a decrease ("turn-off" or quenching), or a shift in the emission wavelength. nih.gov Derivatives of benzohydrazide can be designed to act as ligands that coordinate with metal ions. For example, a sensor derived from 3,4,5-tris(hexadecyloxy)benzohydrazide and 1-naphthaldehyde (B104281) was developed for the highly selective "turn-on" fluorescent detection of silver ions (Ag+). 222.198.130 Similarly, lanthanide complexes, which are known for their sharp and long-lived luminescence, can be created using benzohydrazide-based ligands to detect specific molecules. A terbium (Tb(III)) complex with a synthesized benzohydrazide ligand was used to detect the pesticide malathion (B1675926) through luminescence quenching. mdpi.com The mechanism often involves the analyte interacting with the complex, which alters the energy transfer process from the organic ligand (the "antenna") to the luminescent metal ion. nih.govmdpi.com

Fluoride Anion Sensors: The detection of fluoride anions (F⁻) is of significant environmental and health interest. rsc.org The hydrazide group contains N-H protons that are sufficiently acidic to act as hydrogen-bond donors. This allows them to bind with basic anions like fluoride. researchgate.netmdpi.com This recognition event can be designed to trigger a visible color change (colorimetric sensing) or a change in fluorescence. mdpi.com

The sensing mechanism often relies on the interaction between the sensor's N-H groups and the fluoride ion, which can lead to deprotonation or the formation of a strong hydrogen-bonded complex. researchgate.netpcbiochemres.com This alters the electronic structure of the molecule, resulting in a shift in its absorption or emission spectrum. For example, some urea-based sensors, which share the N-H hydrogen-bonding motif with hydrazides, show a distinct color change from pale yellow to orange upon binding with fluoride. researchgate.net The selectivity for fluoride over other anions like chloride or bromide is a key feature, stemming from fluoride's high basicity and small ionic size, which allows for a stronger interaction with the sensor's binding site. mdpi.com The hexadecyloxy chain can enhance the sensor's performance by promoting its assembly into organized structures like organogels, which can enable sensing in a gel state, a feature that is valuable for creating practical, solid-state sensing devices. researchgate.net

Table 2: Sensing Applications of Hexadecyloxy-Benzohydrazide Derivatives

| Sensor Derivative Base | Target Analyte | Sensing Principle | Observed Response | Reference |

|---|---|---|---|---|

| 3,4,5-tris(Hexadecyloxy)benzohydrazide | Silver Ion (Ag⁺) | Fluorescence | "Turn-on" fluorescence | 222.198.130 |

| Benzohydrazide Ligand Complex | Malathion | Luminescence Quenching | "Turn-off" luminescence of Tb(III) complex | mdpi.com |

| Hydrazone/Urea Analogues | Fluoride Anion (F⁻) | Hydrogen Bonding / Deprotonation | Colorimetric and/or Fluorescent change | researchgate.netmdpi.com |

Mechanistic Investigations of Biological Interactions of Benzohydrazide Derivatives Non Clinical Focus

Mechanisms of Antimicrobial Activity against Bacterial and Fungal Strains

Benzohydrazide (B10538) derivatives have demonstrated notable antimicrobial properties, and investigations into their mechanisms suggest they can interfere with essential cellular processes in bacteria and fungi. The core of their activity often lies in the hydrazide-hydrazone moiety, which is a versatile pharmacophore.

The antimicrobial action of these compounds is frequently linked to their ability to inhibit key enzymes necessary for pathogen survival. One proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com By binding to the active site of this enzyme, the derivatives can disrupt the process, leading to bacterial death. mdpi.com